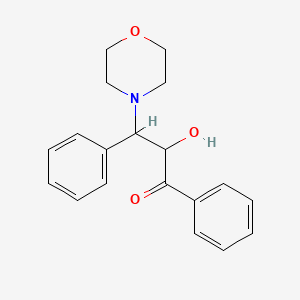

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone

Description

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone is a ketone derivative of 1,3-diphenyl-1-propanone (CAS 1083-30-3), modified with a hydroxy group at position 2 and a morpholino moiety (C₄H₈NO) at position 3. The parent compound, 1,3-diphenyl-1-propanone, is a propanone backbone substituted with phenyl groups at positions 1 and 3, with a molecular weight of 210.28 g/mol and a density of 1.061 g/cm³ . The addition of polar substituents (hydroxy and morpholino) likely enhances solubility and alters biological activity compared to the parent compound.

Properties

IUPAC Name |

2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSMGELJGPPCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone typically involves the reaction of benzaldehyde with morpholine and acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and morpholine groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives: 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

- Structure : Chalcone backbone with a 2,5-dihydroxyphenyl group and a pyridine substituent.

- Key Differences: The target compound has a ketone group (propanone), while chalcones feature α,β-unsaturated ketones (propenone). The morpholino group in the target compound may confer stronger hydrogen-bonding capacity compared to pyridine in the chalcone derivative.

Morpholino-Containing Analogs: 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol

- Structure: Propanol backbone with a phenyl group (position 1), decanoylamino (position 2), and morpholino (position 3).

- Key Differences: Functional group: The target compound is a ketone (propanone), whereas this analog is an alcohol (propanol).

- Applications : This compound inhibits glucosyltransferase (Ki = 0.7 µM) and acts as a chemosensitizer for Taxol and vincristine in neuroblastoma cells by modulating ceramide levels and drug efflux .

Sulfanyl/Sulfonyl-Substituted Derivatives

- 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone: Structure: Propanone with a 4-methylphenylsulfanyl group at position 3. Properties: High solubility and permeability; predicted non-carcinogenic and non-toxic. Applications: In silico studies suggest potent SARS-CoV-2 main protease inhibition, outperforming remdesivir in binding affinity .

- Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone): Structure: Propanone with a 4-aminophenylsulfonyl group. Applications: Antidiarrheal drug introduced in 1956, demonstrating how sulfonyl groups can enhance therapeutic specificity .

Amino-Substituted Analogs

- 2-(Diethylamino)-1-phenylpropan-1-one: Structure: Propanone with a diethylamino group at position 2. Applications: Not explicitly stated in the evidence, but amino-substituted ketones are often explored for CNS activity due to blood-brain barrier penetration .

Data Table: Comparative Analysis of Key Compounds

*Molecular weights calculated where possible; †estimated as C₂₁H₂₁NO₃ (parent C₁₅H₁₄O + morpholino C₄H₈NO + OH).

Key Research Findings

- Morpholino Group Impact: The morpholino moiety enhances hydrogen-bonding and solubility compared to non-polar substituents (e.g., phenyl or alkyl chains). This is critical in enzyme inhibition, as seen in glucosyltransferase inhibitors .

- Functional Group Interplay: Ketones (propanone) vs. alcohols (propanol) influence metabolic stability. For example, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol’s alcohol group may facilitate faster clearance compared to ketone-based analogs.

- Sulfanyl vs. Sulfonyl: Sulfanyl groups (e.g., in SARS-CoV-2 inhibitors) offer reversible binding, while sulfonyl groups (e.g., Clafanone) provide stronger electrostatic interactions, enhancing target affinity .

Biological Activity

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, also known by its chemical structure C21H23N1O2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C21H23N1O2

- Molecular Weight : 325.42 g/mol

- IUPAC Name : 2-Hydroxy-3-morpholino-1,3-diphenylpropan-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its morpholino group enhances binding affinity to enzyme active sites, potentially altering enzymatic activity and influencing metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of hydroxyl and phenyl groups may contribute to its interaction with microbial cell membranes.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds demonstrated that modifications in the structure significantly influenced antimicrobial efficacy. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| C. albicans | 30 |

These results indicate moderate antibacterial activity, suggesting potential therapeutic applications in treating infections caused by these pathogens.

Case Studies

-

Case Study on Enzyme Interaction :

A study published in the Journal of Medicinal Chemistry explored the interaction between this compound and various enzymes. The results showed that the compound could effectively inhibit the activity of certain dehydrogenases, which are crucial in metabolic pathways related to drug metabolism and detoxification processes. -

In Vivo Efficacy :

In vivo studies involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor growth rates in xenograft models. This suggests potential applications in cancer therapy, particularly due to its ability to modulate pathways involved in cell proliferation.

Research Findings

Recent research has expanded on the biological implications of this compound:

- Cytotoxicity Assays : Cell viability assays indicated that the compound exhibits cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7), with IC50 values ranging from 10 to 20 µM.

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the key synthetic routes for 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. Key steps include:

- Morpholino group introduction : Reaction of a propanone precursor with morpholine under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or dimethyl sulfoxide (DMSO).

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is used to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural elucidation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxy, morpholino, and diphenyl groups.

- Purity assessment : HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS).

- Functional group identification : Infrared (IR) spectroscopy for hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact.

- Acute toxicity : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention.

- Storage : Store in airtight containers away from oxidizing agents, with temperature control to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling).

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals.

- Dynamic NMR : Study temperature-dependent conformational changes affecting chemical shifts .

Q. What mechanistic insights explain the role of the morpholino group in this compound’s reactivity?

- Electron-donating effects : The morpholino group’s lone pair on nitrogen stabilizes intermediates in nucleophilic reactions.

- Steric effects : The six-membered ring may influence regioselectivity in substitution reactions.

- Kinetic studies : Monitor reaction rates under varying pH and solvent polarities to deduce transition states .

Q. How can computational methods predict the compound’s biological interactions?

- Molecular docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using software like AutoDock.

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- MD simulations : Analyze stability in aqueous environments to guide formulation studies .

Q. What strategies validate the compound’s potential in enzyme inhibition studies?

- In vitro assays : Use fluorogenic substrates to measure inhibition constants (Ki) for target enzymes (e.g., kinases).

- Structure-activity relationships (SAR) : Modify the hydroxy or phenyl groups to assess impact on potency.

- Crystallography : Co-crystallize the compound with enzymes to identify binding motifs .

Q. How should researchers address discrepancies in toxicity data across studies?

- Dose-response curves : Test across multiple concentrations and cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Metabolite profiling : Use LC-MS to detect toxic degradation products.

- Species variability : Compare rodent and human hepatocyte models to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.